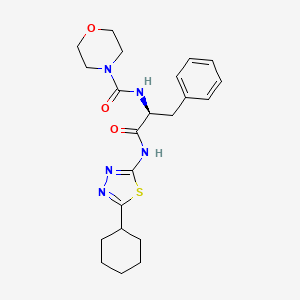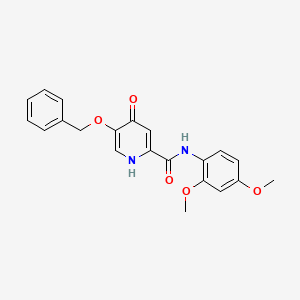
5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-hydroxypyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-4-hydroxypyridine-2-carboxamide: , also known by its chemical formula C19H18N2O5 , is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation reaction between 2,4-dimethoxyaniline and benzoyl chloride , followed by hydrolysis to yield the carboxamide. The benzyl group is introduced via benzylation of the hydroxyl group.
Reaction Conditions:Condensation Reaction: 2,4-dimethoxyaniline reacts with benzoyl chloride in an organic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) as a catalyst.
Hydrolysis: The amide bond is hydrolyzed using an acidic or basic medium.
Benzylation: The hydroxyl group is benzylated using benzyl bromide or benzyl chloride.
Industrial Production: While industrial-scale production methods may vary, the synthetic routes described above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or Jones reagent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products: The major products depend on the specific reaction conditions. For example, oxidation yields the corresponding carboxylic acid, while reduction produces the alcohol.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological molecules.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, impacting cellular processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, further research could explore related pyridine derivatives.
Properties
Molecular Formula |
C21H20N2O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C21H20N2O5/c1-26-15-8-9-16(19(10-15)27-2)23-21(25)17-11-18(24)20(12-22-17)28-13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
YTARZGUSWBTMDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10997519.png)
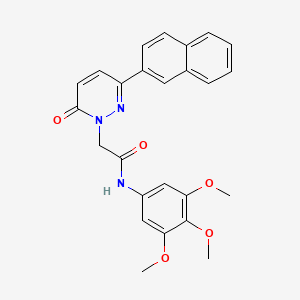
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10997526.png)
![3-(2-Methoxyphenyl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B10997531.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-4-carboxamide](/img/structure/B10997533.png)
![1-benzyl-N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10997534.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B10997554.png)
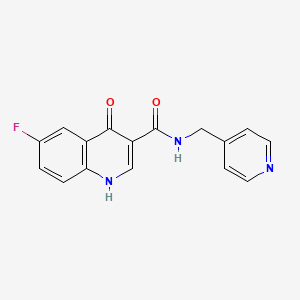
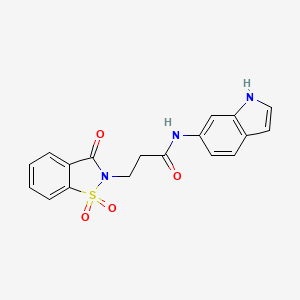
![methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B10997564.png)
![5-{2-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-3-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B10997568.png)
![methyl 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B10997579.png)
![N-[2-(benzylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10997585.png)
